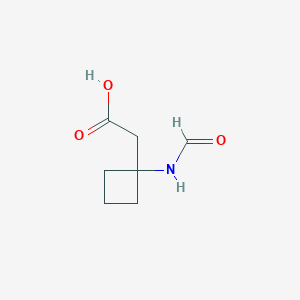
2-(1-Formamidocyclobutyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Formamidocyclobutyl)acetic acid is an organic compound with the molecular formula C₇H₁₁NO₃ It is a derivative of cyclobutane, featuring a formamide group attached to the cyclobutyl ring and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by formylation and carboxylation reactions. One common method includes the following steps:
Cyclization: Starting with a suitable cyclobutane precursor, cyclization is achieved under controlled conditions.
Formylation: The cyclobutyl ring is then subjected to formylation using formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Formamidocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2-(1-Formamidocyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-(1-Formamidocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
相似化合物的比较
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and cyclobutylamine share structural similarities.
Formamide derivatives: Compounds such as N-formylglycine and formamidopyrimidine have similar functional groups.
Uniqueness
2-(1-Formamidocyclobutyl)acetic acid is unique due to the combination of the cyclobutyl ring and the formamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns not observed in other similar compounds.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-(1-formamidocyclobutyl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-8-7(2-1-3-7)4-6(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |
InChI 键 |
VIJCHGATGIRTOO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC(=O)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


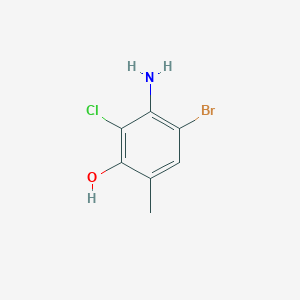
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
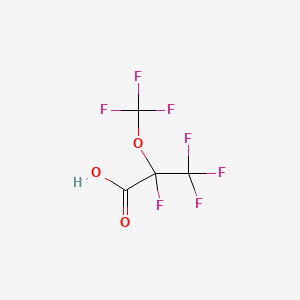
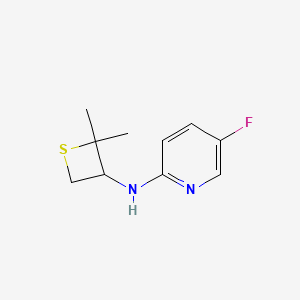
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
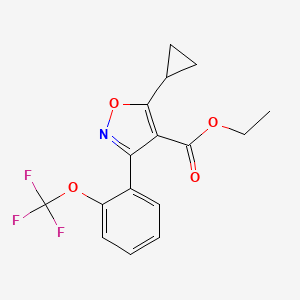


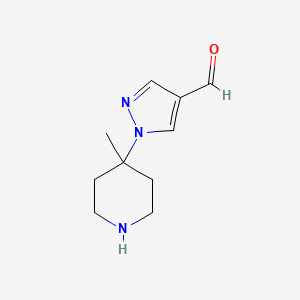
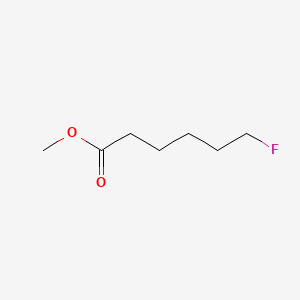
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
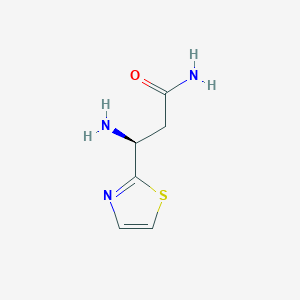
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
